2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide
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Overview
Description
2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with ethoxy and pyrazinyl groups. The presence of a thiophene ring adds to its structural diversity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazine ring, followed by the introduction of the thiophene group. The final step involves the coupling of the ethoxy group to the benzamide core. Common reagents used in these reactions include ethyl iodide, thiophene-3-carboxaldehyde, and pyrazine-2-carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in treating infectious diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
- 2-ethoxy-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide
- 2-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide
Uniqueness
2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties
Properties
IUPAC Name |
2-ethoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-16-6-4-3-5-14(16)18(22)21-11-15-17(20-9-8-19-15)13-7-10-24-12-13/h3-10,12H,2,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVQHZXJJIPWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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